N2-[(furan-2-yl)methyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
N2-[(furan-2-yl)methyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a complex organic compound with a molecular formula of C16H20N6O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(furan-2-yl)methyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with 4-methylpiperazine under controlled conditions to form an intermediate. This intermediate is then reacted with furan-2-carbaldehyde in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N2-[(furan-2-yl)methyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N2-[(furan-2-yl)methyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N2-[(furan-2-yl)methyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-5-(4-methylpiperazin-1-yl)-2-nitroaniline
- 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)
Uniqueness
N2-[(furan-2-yl)methyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H19N7O3 |
---|---|
Molecular Weight |
333.35 g/mol |
IUPAC Name |
2-N-(furan-2-ylmethyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H19N7O3/c1-19-4-6-20(7-5-19)13-11(21(22)23)12(15)17-14(18-13)16-9-10-3-2-8-24-10/h2-3,8H,4-7,9H2,1H3,(H3,15,16,17,18) |
InChI Key |
PQLKLZBORRMNKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3 |
solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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